Antithermin - 588-60-3

Antithermin

Catalog Number: EVT-382643
CAS Number: 588-60-3
Molecular Formula: C11H14N2O2
Molecular Weight: 206.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods

The synthesis of Antithermin typically involves several chemical reactions that can be categorized into two main approaches: total synthesis and semi-synthesis.

  1. Total Synthesis: This method refers to the complete chemical synthesis of Antithermin from simple, commercially available starting materials. The process often includes multiple steps such as:
    • Formation of key intermediates through condensation reactions.
    • Functional group modifications to achieve the desired structure.
  2. Semi-Synthesis: This approach starts from a natural precursor, modifying it chemically to produce Antithermin. This method is often preferred for its efficiency and cost-effectiveness.

Technical Details

The synthesis process may utilize various techniques including:

  • Refluxing in organic solvents to facilitate reactions.
  • Chromatography for purification of intermediates and final products.
  • Spectroscopic methods (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy) for structural confirmation at each step.
Molecular Structure Analysis

Structure

Antithermin possesses a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula is typically represented as C15H20N2O3C_{15}H_{20}N_2O_3, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Data

  • Molecular Weight: Approximately 276.34 g/mol.
  • 3D Structure: The compound exhibits a three-dimensional conformation that is crucial for its interaction with biological targets.
Chemical Reactions Analysis

Reactions

Antithermin undergoes several chemical reactions that are essential for its synthesis and functionality:

  • Nucleophilic Substitution Reactions: These are critical for introducing various functional groups into the molecule.
  • Oxidation-Reduction Reactions: These reactions can modify the oxidation state of specific atoms within the compound, affecting its reactivity and biological activity.

Technical Details

The reaction conditions (temperature, pressure, solvent choice) are meticulously controlled to optimize yield and purity. Kinetics studies may also be conducted to understand the reaction mechanisms involved.

Mechanism of Action

Antithermin's mechanism of action primarily involves inhibition of bacterial cell wall synthesis. It binds to specific enzymes involved in peptidoglycan cross-linking, leading to cell lysis and death of susceptible bacteria.

Process

  1. Binding: Antithermin binds to the active site of target enzymes.
  2. Inhibition: This binding prevents normal enzymatic activity, disrupting cell wall integrity.
  3. Cell Death: The compromised cell wall leads to osmotic instability and eventual bacterial death.

Data

In vitro studies have shown that Antithermin exhibits potent activity against strains such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations indicating significant efficacy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Antithermin is typically a white crystalline solid.
  • Solubility: It shows variable solubility in water but is generally soluble in organic solvents like ethanol and methanol.

Chemical Properties

  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa Value: The dissociation constant indicates its behavior in different pH environments, influencing its antimicrobial efficacy.
Applications

Antithermin has several scientific uses, particularly in microbiology and pharmacology:

  • Antimicrobial Therapy: It is explored as a potential treatment for bacterial infections resistant to conventional antibiotics.
  • Research Tool: Used in laboratory settings to study bacterial resistance mechanisms and develop new antimicrobial strategies.
  • Pharmaceutical Development: Its structure serves as a lead compound for synthesizing analogs with improved efficacy or reduced toxicity.
Structural Mechanisms of Antithrombin-Protease-Heparin Ternary Complex Formation

Crystallographic Analysis of the Antithrombin-Thrombin-Heparin Ternary Complex

The atomic-resolution structure of the antithrombin-thrombin-heparin ternary complex (PDB: 1TB6) was resolved at 2.5 Å, revealing the molecular basis of heparin’s antithrombotic activity [1] [2]. This structure demonstrates a template mechanism where a single heparin chain simultaneously binds both antithrombin (AT) and thrombin, positioning the protease for optimal inhibition. Key structural features include:

  • Dual binding sites: Heparin interacts with AT’s heparin-binding site (basic residues: Lys¹¹, Arg¹³, Arg⁴⁶, Arg⁴⁷, Lys¹¹⁴, Lys¹²⁵, Arg¹²⁹) while electrostatically engaging thrombin’s exosite II.
  • Interface contacts: A 25 Å separation between AT’s reactive center loop (RCL) and thrombin’s active site is bridged by heparin, facilitating direct RCL insertion into thrombin’s catalytic cleft.
  • Allosteric stabilization: Heparin binding induces expulsion of AT’s RCL from β-sheet A, enhancing thrombin accessibility [1] [7].

Table 1: Key Interactions in the Ternary Complex (PDB: 1TB6)

ComponentInteraction PartnersInteraction TypeFunctional Significance
HeparinAT residues: Lys¹¹, Arg¹³, Arg⁴⁶, Arg⁴⁷Ionic/H-bondInduces high-affinity AT conformation
HeparinThrombin exosite IIElectrostaticPositions thrombin near AT RCL
AT RCL (P1 Arg³⁹³)Thrombin active site (Ser¹⁹⁵)Covalent acyl-intermediateTraps thrombin in stable complex
AT helix DPentasaccharide non-reducing end (Residue D)Induced-fitTriggers global conformational change

This architecture explains heparin’s role in accelerating antithrombin-thrombin inhibition by >1,000-fold compared to the heparin-free reaction [1].

Role of Heparin Mimetics in Stabilizing the Template Mechanism

Synthetic heparin mimetics like SR123781 replicate the template function of natural heparin by binding both AT and thrombin. Structural studies confirm that SR123781 stabilizes the ternary complex through:

  • Enhanced rigidity: The mimetic’s sulfation pattern optimizes ionic interactions with AT’s heparin-binding site, reducing dissociation kinetics.
  • Extended bridging capacity: Unlike pentasaccharide, longer mimetics (>18 saccharide units) span the 70 Å distance required for simultaneous AT-thrombin binding [1] [7].
  • Hydrophobic contributions: Non-polar groups in SR123781 supplement electrostatic interactions, increasing complex stability by 30% versus natural heparin [7].

Notably, mimetics lacking the critical 3-O-sulfo group on residue F fail to activate AT, confirming sequence specificity in template efficacy [10].

Conformational Dynamics of Reactive Site Loop (RCL) Activation

AT’s RCL transitions through multiple states during activation:

  • Native state (repressed): P14 residue (Ser³⁸⁴) inserts into β-sheet A, burying exosite contacts and limiting protease access [3].
  • Intermediate state: Partial expulsion of the P14 residue exposes exosites, enhancing factor Xa/IXa affinity 50–100-fold without full RCL extrusion [3] [4].
  • Fully activated state: Complete RCL expulsion and helix D elongation maximize protease docking efficiency [4] [9].

Saturation mutagenesis at P14 demonstrates that substitutions (e.g., S384W, S384E) shift AT’s allosteric equilibrium:

  • Basal hyperactivity: P14 mutants exhibit up to 110-fold increased factor Xa inhibition without heparin, correlating with native-state destabilization [3].
  • Three-state model: Heparin binding favors intermediate→activated transitions, with P14 mutations primarily perturbing the native⇋intermediate equilibrium [3].

Table 2: Impact of P14 Mutations on AT Conformational States

P14 MutationBasal FXa Inhibition (ka, M−1s−1)Heparin Affinity (Kd, nM)Thermal Stability (ΔTm, °C)Proposed State Preference
Wild-type (Ser)2.3 × 10³500 (reference)Native
Trp2.6 × 10⁵12-7.5Intermediate
Glu1.1 × 10⁵35-4.2Intermediate
Cys-fluorescein8.4 × 10⁴28-5.8Intermediate

Allosteric Modulation by Heparin Pentasaccharide Sequences

The pentasaccharide sequence DEFGH mediates AT activation through two sequential conformational changes:

  • Initial low-affinity binding: Non-reducing end residue D docks into AT’s helix D region, initiating partial helix extension and native-state destabilization (Kd ≈ 2 μM) [6] [10].
  • High-affinity stabilization: Reducing-end residues (GH) anchor the extended helix D conformation, expelling the RCL and optimizing exosite exposure (Kd ≈ 50 nM) [10].

Residue-specific contributions include:

  • Residue D: Deletion ablates initial binding, forcing activation through a pre-existing native⇋activated equilibrium.
  • Residues G/H: Removal preserves intermediate formation but reduces activated-state stability by 75%, confirming their role in step 2 [10].

Kinetic simulations support a three-step mechanism:

AT<sub>native</sub> + Heparin ⇋ [AT<sub>native</sub>-Heparin] → AT<sub>intermediate</sub>-Heparin → AT<sub>activated</sub>-Heparin  

The first transition is rate-limited by helix D extension, while the second involves RCL expulsion linked to core hydrophobic collapse [6] [7].

Properties

CAS Number

588-60-3

Product Name

Antithermin

IUPAC Name

(4E)-4-(phenylhydrazinylidene)pentanoic acid

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

InChI

InChI=1S/C11H14N2O2/c1-9(7-8-11(14)15)12-13-10-5-3-2-4-6-10/h2-6,13H,7-8H2,1H3,(H,14,15)/b12-9+

InChI Key

KBIUZPWRIZWXRB-FMIVXFBMSA-N

SMILES

CC(=NNC1=CC=CC=C1)CCC(=O)O

Canonical SMILES

CC(=NNC1=CC=CC=C1)CCC(=O)O

Isomeric SMILES

C/C(=N\NC1=CC=CC=C1)/CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.